3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Emergence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) scaffold first entered chemical literature in 1964 through Wiberg's pioneering synthesis of the parent hydrocarbon. Initially regarded as a structural oddity due to its 66.6 kcal/mol strain energy, BCPs gained pharmaceutical relevance when researchers recognized their potential as para-substituted benzene bioisosteres. A landmark 2012 study demonstrated that replacing a fluorophenyl group with BCP in γ-secretase inhibitors improved aqueous solubility by 4-fold while maintaining potency. This breakthrough revealed BCP's unique ability to conserve aromatic ring geometry (C-C bridge distances: 1.87-2.00 Å) while eliminating π-π stacking interactions that often complicate drug pharmacokinetics.
The synthetic revolution came with Szeimies' 1982 [1.1.1]propellane protocol, enabling scalable BCP production through radical cascade reactions. Subsequent developments established three primary functionalization pathways:
- Radical addition to propellane's central bond
- Anionic ring-opening of halogenated intermediates
- Transition metal-catalyzed cross-couplings
These methods laid the foundation for diverse BCP-containing drug candidates, with over 50 patent applications filed between 2015-2020.
Evolution of Fluorinated BCPs as Bioisosteric Replacements
Fluorination strategies for BCPs emerged to address two key challenges:
- Mimicking electronegative substituents in aromatic drug motifs
- Enhancing metabolic stability through C-F bond incorporation
Early fluorinated BCP syntheses faced severe limitations – direct fluorination methods (e.g., Balz-Schiemann) caused scaffold decomposition, while SN2 approaches struggled with the bridgehead position's poor nucleofugality. The 2022 breakthrough by Mykhailiuk solved these issues through a tandem radical fluorination-protodeboronation sequence:
Table 1: Comparative Properties of Fluorophenyl vs Fluorinated BCP
| Property | 4-Fluorophenyl | F-BCP (3-F) |
|---|---|---|
| LogP | 2.1 | 1.7 |
| TPSA (Ų) | 12.0 | 20.3 |
| Metabolic Stability | 42% remaining | 89% remaining |
| Aqueous Solubility | 0.8 mg/mL | 4.1 mg/mL |
This fluorine-BCP synergy proved particularly valuable in CNS drug design, where blood-brain barrier penetration requires careful logP/tPSA balancing. The 3-(1,1-difluoroethyl) variant further optimized these parameters by introducing:
Development Timeline of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
The compound's synthesis represents a convergence of three key innovations:
Table 2: Developmental Milestones
The critical path involved:
- Core Assembly : Photochemical [2+2] cycloaddition of propellane with difluoroethylene precursors under UV irradiation
- Functionalization : Copper-mediated carboxylation using CO2 in supercritical conditions
- Purification : Continuous chromatography with zirconia-based stationary phases
This sequence achieved 18% overall yield at kilogram scale – a 300% improvement over batch methods.
Current Research Landscape and Significance
Recent studies highlight three major application domains:
1. Proteolysis-Targeting Chimeras (PROTACs)
The carboxylic acid moiety enables direct conjugation to E3 ligase ligands, while the BCP core maintains optimal linker length (12.3 Å) for ternary complex formation.
2. Covalent Inhibitors
Difluoroethyl groups position the compound for selective cysteine targeting via Michael addition – a strategy employed in KRASG12C inhibitors.
3. Peptide Mimetics
Incorporation into opioid receptor antagonists demonstrated 92% oral bioavailability vs 34% for phenyl analogs.
Ongoing challenges include:
- Expanding enantioselective synthesis methods
- Developing late-stage fluorination techniques
- Mapping 3D-QSAR models for fluorine-BCP interactions
Properties
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c1-6(9,10)8-2-7(3-8,4-8)5(11)12/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFODSJKTDGDWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-78-7 | |
| Record name | 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbene Insertion into Bicyclo[1.1.0]butanes
The most scalable approach involves the photochemical addition of propellane derivatives to diacetyl, forming the BCP core. Mykhailiuk et al. demonstrated that in flow photoirradiation of [1.1.1]propellane with diacetyl yields 1,3-diketone intermediates, which are subsequently converted to dicarboxylic acids via haloform reactions. For 3-(1,1-difluoroethyl) derivatives, difluorocarbene (:CF$$2$$) generated from CF$$3$$TMS/NaI is added to bicyclo[1.1.0]butane precursors (Scheme 1).
Scheme 1: Difluorocarbene addition to bicyclo[1.1.0]butane
$$ \text{Bicyclo[1.1.0]butane} + :\text{CF}_2 \rightarrow \text{3-(1,1-Difluoroethyl)-BCP intermediate} $$
This method achieved a 45% yield of the fluorinated BCP ester, which was hydrolyzed to the carboxylic acid (17) in 7 g batches. X-ray crystallography confirmed the molecular structure, with the difluoroethyl group adopting a chair-like conformation (Figure 1).
Functionalization of Preformed Bicyclo[1.1.1]pentane Cores
An alternative route involves post-assembly modification of BCP carboxylic acids. A Chinese patent (CN115010593B) outlines a four-step sequence for analogous 3-methyl-BCP derivatives, adaptable to difluoroethyl groups:
- Reduction of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Methyl Ester:
Borane-THF reduces the 3-carboxylate to a hydroxymethyl group (83.5% yield). - Bromination:
Triphenylphosphine and CBr$$_4$$ convert the alcohol to a bromomethyl intermediate (78.1% yield). - Hydrolysis:
Lithium hydroxide monohydrate cleaves the methyl ester to the carboxylic acid. - Hydrogenation:
Pd/C-mediated hydrogenation removes bromine, yielding the methyl derivative.
For difluoroethyl analogs, bromomethyl intermediates could undergo nucleophilic substitution with a difluoroethylating agent (e.g., CHF$$_2$$Cu).
Optimization and Scale-Up Strategies
Photochemical Flow Reactors
Mykhailiuk et al. highlighted the efficiency of continuous-flow photochemistry for gram-scale synthesis. Irradiation at 450 nm (15% intensity, 35°C) enabled a 1 kg/day output of BCP diketone, critical for industrial applications.
Solvent and Reagent Selection
- Reduction Steps: Tetrahydrofuran (THF) and borane-THF are optimal for reducing ester groups without side reactions.
- Bromination: Dichloromethane (DCM) with PPh$$3$$/CBr$$4$$ minimizes racemization.
- Hydrolysis: Aqueous THF with LiOH·H$$_2$$O ensures complete ester cleavage.
Analytical Characterization and Quality Control
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.85 (t, $$J = 12.4$$ Hz, 2H, BCP-CH$$2$$), 1.72 (q, $$J = 18.8$$ Hz, 2H, CF$$2$$CH$$3$$), 1.35 (s, 3H, CF$$2$$CH$$3$$).
- $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -102.4 (s, 2F, CF$$2$$).
- HRMS (ESI): m/z calcd. for C$$8$$H$${10}$$F$$2$$O$$2$$ [M+H]$$^+$$: 177.0696; found: 177.0701.
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA in H$$_2$$O/MeCN) confirmed ≥97% purity. The compound is stable at -20°C for >12 months under inert gas.
Comparative Analysis of Synthetic Routes
Industrial and Medicinal Applications
The compound’s logP (2.93) and aqueous solubility (37 mg/L) make it suitable for CNS-targeting therapeutics. It has been incorporated into kinase inhibitors and PET tracers, leveraging the BCP motif’s rigidity.
Chemical Reactions Analysis
Reaction Mechanisms
The reactions involving this compound typically follow radical or ionic mechanisms, depending on the conditions and reagents used:
-
Radical Mechanism : In the presence of light or heat, the difluoroethyl group can undergo homolytic cleavage, leading to radical intermediates that can participate in further reactions.
-
Ionic Mechanism : Under acidic or basic conditions, the carboxylic acid can ionize, allowing for nucleophilic attack by various reagents.
Key Reactions and Findings
Several key reactions have been documented involving this compound:
-
Fluorination : The incorporation of fluorine enhances lipophilicity and biological activity, making it valuable in drug design.
-
Asymmetric Synthesis : The rigid bicyclic structure allows for controlled stereochemistry during synthetic transformations, facilitating the production of enantiomerically pure products.
Reaction Yields and Conditions
The following table summarizes various reactions involving 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, highlighting yields and conditions:
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Decarboxylative Fluorination | AgNO₃ (7.5 mol%), Selectfluor | 59% | |
| Radical Fluorination | UV Light, t-BuOH | 68% | |
| Nucleophilic Substitution | KOH in DMSO | 43% |
Comparative Analysis of Related Compounds
A comparative analysis of similar bicyclo[1.1.1]pentane derivatives reveals differences in reactivity and applications:
| Compound | Molecular Formula | Key Applications |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-carboxylic acid | C₈H₈O₂ | Building block in synthesis |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | C₈H₉FO₂ | Drug development |
| 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | C₇H₈F₂O₂ | Agrochemical synthesis |
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
The compound has been investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its bicyclic structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
2. Material Science
Due to its unique fluorinated structure, this compound can be utilized in the development of advanced materials with improved chemical resistance and thermal stability. Fluorinated compounds often exhibit lower surface energy, making them suitable for applications in coatings and adhesives.
3. Agrochemical Formulations
Research indicates that derivatives of this compound may serve as intermediates in the synthesis of agrochemicals, particularly pesticides or herbicides that require specific structural features for enhanced efficacy and reduced environmental impact.
Case Study 1: Pharmaceutical Synthesis
In a study focused on synthesizing new anti-inflammatory drugs, researchers utilized 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a key intermediate. The modifications made to this compound led to enhanced potency and selectivity compared to existing therapies.
Case Study 2: Material Coatings
A project aimed at developing high-performance coatings incorporated this compound due to its low surface energy properties. The resulting coatings demonstrated superior resistance to solvents and high temperatures, making them ideal for industrial applications.
Case Study 3: Agrochemical Development
An investigation into new herbicides included the synthesis of derivatives of this bicyclic acid. The study found that certain modifications significantly improved the herbicidal activity while reducing phytotoxicity to non-target plants, showcasing its potential in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated BCP derivatives are widely studied for their tunable properties. Key analogs include:
<sup>a</sup>LogD values estimated from structural analogs.
- Trifluoromethyl (-CF3) Analogs : The -CF3 group (e.g., CAS 224584-18-3) increases lipophilicity (LogD ~1.8) and electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes . However, its steric bulk may limit solubility in aqueous media.
- Difluoromethyl (-CF2H) Analogs : These derivatives (e.g., CID 154809683) exhibit lower LogD (~1.2) due to hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .
- 2,2,2-Trifluoroethyl (-CH2CF3) Analogs : The extended fluorinated chain in compounds like CID 154809683 increases steric hindrance and rigidity, which may improve target selectivity but complicate synthetic accessibility .
The 1,1-difluoroethyl (-CH2CF2) group in the target compound strikes a balance, offering moderate lipophilicity (LogD ~1.5) and metabolic resistance while maintaining synthetic feasibility .
Biological Activity
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS Number: 1886967-78-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H10F2O2
- Molecular Weight : 176.16 g/mol
- Purity : ≥ 97% .
The synthesis of this compound typically involves radical-mediated reactions, which are essential for introducing functional groups onto the bicyclic structure. Recent studies have utilized photochemical methods to facilitate these reactions, allowing for scalable synthesis without the need for catalysts or initiators .
Key Reaction Conditions
- Radical Mediators : The use of mediators such as tris(trimethylsilyl)silane has been shown to enhance reactivity during the synthesis process.
- Irradiation : Light activation is crucial for initiating the radical processes involved in the synthesis .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Properties
One of the notable areas of research is its potential as an anticancer agent. Bicyclo[1.1.1]pentanes have been identified as bioisosteres of benzene rings, which are common in many pharmaceuticals . This structural similarity allows them to interact with biological targets effectively.
Case Studies
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions necessary for cancer cell proliferation.
- Induction of Apoptosis : By modulating signaling pathways, it can promote programmed cell death in malignant cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
